Fusidic acid

Overview

Description

Fusidic acid, commonly known by its trade name Fucidin, is a steroid antibiotic that is primarily used to treat bacterial infections. It is particularly effective against Gram-positive bacteria, including Staphylococcus aureus, and is often used in topical formulations such as creams, ointments, and eye drops . This compound is also available in systemic formulations like tablets and injections .

Mechanism of Action

Target of Action

Fusidic acid primarily targets the elongation factor G (EF-G) , a critical component in bacterial protein synthesis . EF-G plays a crucial role in the translocation step of protein synthesis, where it helps move the ribosome along the mRNA .

Mode of Action

This compound interacts with its target, EF-G, by binding to it on the ribosome and preventing the translocation of EF-G . This action effectively stalls protein synthesis, leading to the inhibition of bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By inhibiting EF-G, this compound disrupts the normal function of this pathway, leading to a halt in protein production and thus preventing bacterial growth .

Pharmacokinetics

This compound exhibits a modest dose-dependency for pharmacokinetics, with decreased clearance at higher doses . It is primarily eliminated by non-renal mechanisms . A proportion of the drug is metabolized to seven or more breakdown products that can be detected in bile .

Result of Action

The primary result of this compound’s action is the prevention of bacterial growth . By inhibiting protein synthesis, this compound effectively halts the proliferation of bacteria, allowing the immune system to clear the infection .

Biochemical Analysis

Biochemical Properties

Fusidic acid works by interfering with bacterial protein synthesis, specifically by preventing the translocation of the elongation factor G (EF-G) from the ribosome . This makes it a potent inhibitor of protein synthesis in bacteria . This compound is also known to inhibit chloramphenicol acetyltransferase enzymes .

Cellular Effects

This compound is a bacteriostatic antibiotic, which means it helps prevent bacterial growth while the immune system clears the infection . It has been shown to possess a wide range of pharmacological activities, including antibacterial, antimalarial, antituberculosis, anticancer, tumor multidrug resistance reversal, anti-inflammation, antifungal, and antiviral activity in vivo and in vitro .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the elongation factor G (EF-G) during protein synthesis . By binding to EF-G, this compound prevents the translocation of EF-G from the ribosome, thereby inhibiting protein synthesis .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, growth stimulation and hormetic effects may occur with extended exposure to sublethal concentrations of this compound .

Dosage Effects in Animal Models

In animal models, the dosage of this compound can influence its effects. For example, in dogs and cats, the dosage for otic and ophthalmic applications ranges from 2-10 drops per affected area every 12 hours .

Transport and Distribution

It is known that this compound can penetrate skin and the cornea, gaining access to the anterior chamber of the eye .

Subcellular Localization

It is known that this compound works by interfering with bacterial protein synthesis at the ribosomal level .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fusidic acid is synthesized from the fermentation broth of the fungus Fusidium coccineum . The synthetic route involves several steps, including the isolation and purification of the compound from the fermentation broth. The compound is then subjected to various chemical reactions to achieve the desired purity and potency.

Industrial Production Methods

In industrial settings, this compound is produced through large-scale fermentation processes. The fermentation broth is first inoculated with the fungus Fusidium coccineum and allowed to grow under controlled conditions. The broth is then harvested, and this compound is extracted and purified using techniques such as solvent extraction and crystallization .

Chemical Reactions Analysis

Types of Reactions

Fusidic acid undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from the chemical reactions of this compound include various derivatives that have different pharmacological properties. These derivatives can be used to develop new antibiotics with improved efficacy and reduced resistance .

Scientific Research Applications

Fusidic acid has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound in studies of steroid antibiotics and their chemical properties.

Biology: Researchers use this compound to study bacterial resistance mechanisms and the effects of antibiotics on bacterial cells.

Comparison with Similar Compounds

Fusidic acid is unique among steroid antibiotics due to its specific mechanism of action and its effectiveness against Gram-positive bacteria. Similar compounds include:

Mupirocin: Another topical antibiotic that inhibits protein synthesis but through a different mechanism.

Neomycin: An aminoglycoside antibiotic that also inhibits protein synthesis.

Gentamicin: Another aminoglycoside with a similar mechanism of action.

Bacitracin: A cyclic polypeptide antibiotic that inhibits cell wall synthesis.

This compound stands out due to its narrow spectrum of activity and its ability to penetrate skin and soft tissues effectively .

Biological Activity

Fusidic acid (FA) is a natural tetracyclic triterpene antibiotic primarily used for treating infections caused by Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action and biological activities extend beyond antibacterial effects, making it a compound of significant interest in pharmacological research.

This compound exerts its antibacterial effects by inhibiting protein synthesis. It binds to elongation factor G (EF-G), a critical protein involved in the translocation process during translation. In the presence of FA, EF-G remains bound to the ribosome after hydrolyzing GTP to GDP, thereby blocking further stages of protein synthesis . This unique mechanism differentiates FA from other antibiotics and contributes to its efficacy against resistant strains.

Biological Activities

This compound has demonstrated a broad spectrum of biological activities, including:

- Antibacterial Activity : Effective against various strains of Staphylococcus, including MRSA and coagulase-negative staphylococci .

- Antimalarial Activity : Exhibits activity against Plasmodium falciparum, with an IC50 value of 52.8 µM. The target for this activity is also EF-G, located in the apicoplast and mitochondria of the parasite .

- Antituberculosis Activity : Recent studies have indicated potential antituberculosis properties, although significant progress in this area remains limited .

- Antifungal and Antiviral Effects : Some studies suggest that FA derivatives may possess antifungal and antiviral properties, although these areas require further exploration .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been extensively studied to enhance its therapeutic profile. Key findings include:

- Hydroxyl Groups : The hydroxyl group at C-3 is crucial for maintaining biological activity. Modifications at this site can significantly alter efficacy .

- Carboxylic Acid Group : The 21-COOH group is essential for activity against tuberculosis; modifications here can retain antibacterial properties while extending half-life .

- Derivative Studies : Various derivatives have been synthesized to explore enhanced activity against resistant strains and other pathogens. For instance, Kaur et al. synthesized compounds with substituted 21-COOH groups and evaluated their activities .

Case Studies and Clinical Applications

Several clinical studies have highlighted the effectiveness of this compound in treating infections:

- MRSA Bacteraemia : A study involving patients with MRSA bacteraemia demonstrated that this compound could be effective even against strains with novel resistance patterns .

- Combination Therapy : In cases where this compound was combined with other antibiotics like oxacillin or amoxicillin, improved outcomes were noted in wound healing and infection resolution .

Resistance Mechanisms

Despite its efficacy, resistance to this compound has been documented. Mechanisms include mutations in the fusA gene encoding EF-G, which can lead to structural changes that diminish drug binding. Compensatory mutations often stabilize resistant populations by restoring fitness without reverting to sensitive strains .

Properties

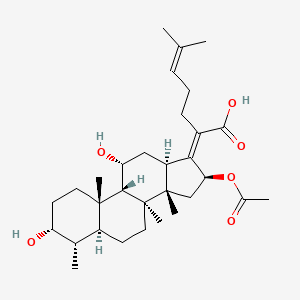

IUPAC Name |

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECPWNUMDGFDKC-MZJAQBGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

751-94-0 (hydrochloride salt) | |

| Record name | Fusidic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006990063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023086 | |

| Record name | Fusidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fusidic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.21e-03 g/L | |

| Record name | Fusidic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Fusidic acid works by interfering with bacterial protein synthesis, specifically by preventing the translocation of the elongation factor G (EF-G) from the ribosome. It also can inhibit chloramphenicol acetyltransferase enzymes. | |

| Record name | Fusidic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

6990-06-3 | |

| Record name | Fusidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6990-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fusidic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006990063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fusidic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fusidic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fusidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fusidic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUSIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59XE10C19C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fusidic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192.5 °C | |

| Record name | Fusidic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fusidic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of fusidic acid?

A1: this compound is a steroidal antibiotic that exerts its antibacterial effect by inhibiting protein synthesis in bacteria. [] It does this by binding to elongation factor G (EF-G) on the ribosome, specifically targeting the EF-G-GDP complex. [, , ] This binding prevents the release of EF-G from the ribosome, leading to a stall in the translocation process of protein synthesis and ultimately inhibiting bacterial growth. []

Q2: Does this compound affect both gram-positive and gram-negative bacteria?

A2: this compound is primarily active against gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA). [, , , ] It shows less efficacy against gram-negative bacteria and is not typically used for these infections. []

Q3: How does this compound interact with its target at a molecular level?

A3: this compound binds to a specific site on the ribosome-EF-G-GDP complex. [, ] While the exact binding site is not fully characterized, studies suggest the C17-20 double bond and a carboxyl group near the C20 carbon of this compound are crucial for binding and stabilizing the complex. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided abstracts do not explicitly state the molecular formula and weight of this compound. For accurate information, please refer to chemical databases like PubChem or ChemSpider.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided abstracts do not offer specific spectroscopic data. To access this information, consult analytical chemistry resources or databases specializing in spectroscopic analysis.

Q6: How do structural modifications of this compound affect its activity?

A7: Modifications to the C17-20 double bond and the carboxyl group near the C20 carbon significantly impact this compound's ability to bind to the ribosome-EF-G-GDP complex and inhibit bacterial growth. [, ] Alterations to other functional groups may lead to decreased stabilization of the complex or reduced binding affinity, but they don't completely abolish activity. [, ]

Q7: Does this compound interact with other drugs?

A10: Yes, this compound has been shown to inhibit the cytochrome P450 enzyme system, particularly CYP3A4, in a time-dependent manner. [, ] This interaction can lead to increased plasma concentrations of co-administered drugs metabolized by these enzymes, potentially causing adverse effects. Notably, the concurrent use of this compound with statins has been associated with an increased risk of severe rhabdomyolysis. [, ]

Q8: How effective is this compound against Staphylococcus aureus in laboratory settings?

A11: this compound consistently demonstrates potent activity against Staphylococcus aureus, including MRSA, in in vitro studies. [, ] Minimum inhibitory concentrations (MICs) are generally low, indicating its effectiveness in inhibiting bacterial growth. [] Additionally, this compound displays good activity against both extracellular and intracellular S. aureus. []

Q9: Are there any animal models used to study this compound's efficacy?

A12: Researchers have used a rabbit model of experimental endocarditis caused by methicillin-resistant S. aureus to investigate the efficacy of this compound. [] While this compound alone was not effective in this model, potentially due to the emergence of resistance, a combination of this compound and vancomycin showed similar efficacy to vancomycin alone. []

Q10: What are the known mechanisms of this compound resistance in S. aureus?

A13: The most common resistance mechanism involves mutations in the fusA gene, which encodes EF-G, the target of this compound. [, , ] These mutations can lead to high-level resistance. [, ] Another mechanism involves the acquisition of plasmid-mediated resistance genes, such as fusB, fusC, and fusD, which encode proteins that protect EF-G from this compound binding. [, , , ]

Q11: What factors contribute to the development of this compound resistance?

A15: The widespread use of topical this compound, often as monotherapy, has been linked to the emergence and spread of resistance, particularly in skin infections. [, , ] Inappropriate prescribing practices, inadequate dosage regimens, and prolonged treatment durations can also contribute to resistance development. [, , ]

Q12: What is known about the safety profile of this compound?

A16: While generally well-tolerated, this compound use has been associated with some adverse effects. [, , ] Gastrointestinal disturbances, such as diarrhea and nausea, are common. [] More serious, though rare, side effects include hepatotoxicity, particularly cholestatic jaundice, and hematological abnormalities like leukopenia and thrombocytopenia. [, , ] The risk of these events might be higher with intravenous administration and prolonged treatment durations. [, ]

Q13: Are there any specific drug delivery strategies being explored for this compound?

A17: While the abstracts don't delve into specific drug delivery strategies, the development of a this compound eye drop formulation suggests efforts to optimize its delivery for ocular infections. [] This formulation aims to achieve high drug stability, uniform particle size distribution, and reduced eye irritation, potentially enhancing patient compliance and treatment outcomes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.